molecular formula C10H10ClFO2 B14046827 1-(3-Chloro-5-(fluoromethoxy)phenyl)propan-2-one

1-(3-Chloro-5-(fluoromethoxy)phenyl)propan-2-one

Cat. No.: B14046827
M. Wt: 216.63 g/mol
InChI Key: MGYKGXTYJAFTGV-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-(fluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFO2 It is characterized by the presence of a chloro group, a fluoromethoxy group, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-(fluoromethoxy)phenyl)propan-2-one typically involves the reaction of 3-chloro-5-(fluoromethoxy)benzene with propanone under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-(fluoromethoxy)phenyl)propan-2-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chloro-5-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-(fluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-Chloro-2-(fluoromethoxy)phenyl)propan-2-one
  • 1-Chloro-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one
  • 1-chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one

Uniqueness: 1-(3-Chloro-5-(fluoromethoxy)phenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

1-[3-chloro-5-(fluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H10ClFO2/c1-7(13)2-8-3-9(11)5-10(4-8)14-6-12/h3-5H,2,6H2,1H3

InChI Key

MGYKGXTYJAFTGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)Cl)OCF

Origin of Product

United States

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